molecular formula C8H12N2O2 B592767 (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one CAS No. 132033-94-4

(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one

Cat. No.: B592767
CAS No.: 132033-94-4
M. Wt: 168.196
InChI Key: JBNREPDCQNWPIU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a chiral compound that features a piperidine ring attached to an isoxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Piperidin-3-yl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Isoxazolone Formation: The isoxazolone moiety is generally formed through the cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling of Piperidine and Isoxazolone: The final step involves coupling the piperidine ring with the isoxazolone moiety under suitable conditions, often using a base and a coupling reagent.

Industrial Production Methods

Industrial production of ®-5-(Piperidin-3-yl)isoxazol-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-

Properties

IUPAC Name

5-[(3R)-piperidin-3-yl]-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNREPDCQNWPIU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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